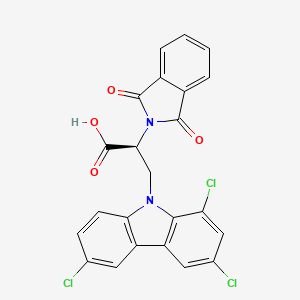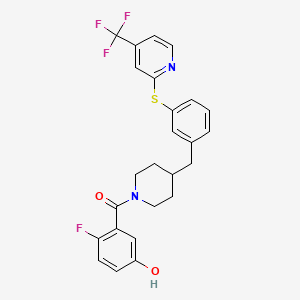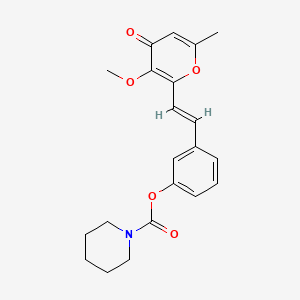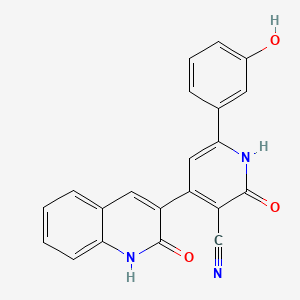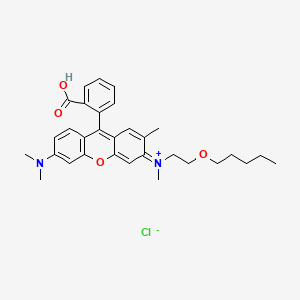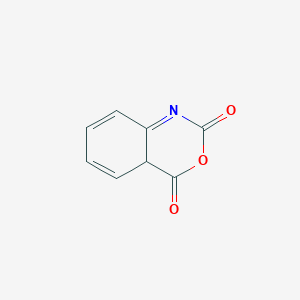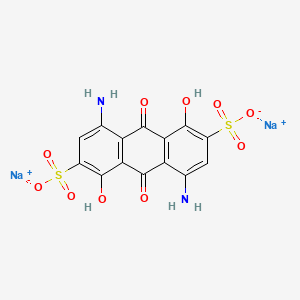![molecular formula C11H9O4- B12364536 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid with the empirical formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of the methoxycarbonyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Methoxycarbonylcubanecarboxylic acid typically involves the iododecarboxylation of cubane derivatives. One common method uses 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions . This method is efficient and produces biodegradable co-products, making it environmentally friendly. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methoxycarbonylcubanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Methoxycarbonylcubanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.
Industry: Its stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of 4-Methoxycarbonylcubanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxycarbonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxycarbonylcubanecarboxylic acid is unique due to its cubane core and the presence of both methoxycarbonyl and carboxylic acid groups. Similar compounds include:
1,4-Cubanedicarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Methyl 4-hydroxymethylcubane-1-carboxylate: Contains a hydroxymethyl group instead of a methoxycarbonyl group, leading to different reactivity and applications.
Dimethyl 1,4-cubanedicarboxylate: Has two ester groups, which can influence its solubility and reactivity compared to 4-Methoxycarbonylcubanecarboxylic acid.
Eigenschaften
Molekularformel |
C11H9O4- |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
4-methoxycarbonylcubane-1-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
ARRJEFLYRAVFJA-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


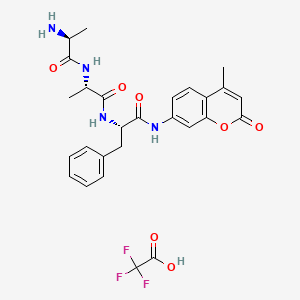

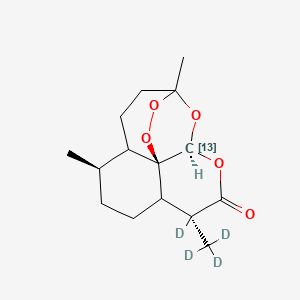
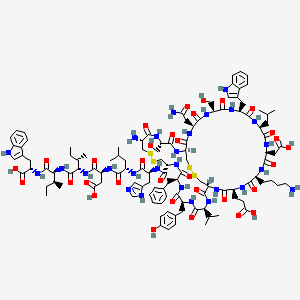
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
